2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile
Description
Properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4/c13-4-8-17-9-11(1-5-14)12(16-17)10-2-6-15-7-3-10/h2-3,6-7,9H,1,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUWDZXHHQVFNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CC#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines various structural features, including a fluorinated ethyl group, pyridine, and pyrazole rings, which may influence its interaction with biological targets.
- Molecular Formula : C12H14FN3
- Molecular Weight : 235.26 g/mol
- IUPAC Name : 2-[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]acetonitrile
Biological Activity Overview
Research indicates that pyrazole derivatives, including the target compound, exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this compound.
The biological activity of this compound is hypothesized to involve interactions with specific proteins, enzymes, or receptors. These interactions can lead to alterations in biochemical pathways, influencing various physiological responses.
Potential Targets
- Muscarinic Receptors : The compound may act as an allosteric modulator for muscarinic receptors (especially M4), which are implicated in several central nervous system disorders such as Alzheimer's disease and schizophrenia .
- Enzymatic Inhibition : The presence of the pyrazole ring suggests potential inhibitory effects on certain enzymes, which could be relevant for therapeutic applications in pain management and inflammation .
Case Studies and Research Findings
Several studies have explored the biological implications of similar pyrazole derivatives:
-
Pyrazole Derivatives as Therapeutics :
- A study highlighted the synthesis and evaluation of various pyrazole compounds, demonstrating their efficacy against different biological targets, including cancer cells and inflammatory pathways .
- Specific analogs showed promising results in modulating muscarinic receptor activity, enhancing the understanding of their therapeutic potential .
- Structure-Activity Relationship (SAR) :
Data Table: Summary of Biological Activities
| Compound Name | Target Activity | Key Findings |
|---|---|---|
| This compound | Muscarinic Receptor Modulation | Potential allosteric modulator for M4 receptors |
| Celecoxib | COX Inhibition | Approved drug with anti-inflammatory properties |
| Rimonabant | CB1 Receptor Antagonism | Weight loss and metabolic effects |
| Phenylbutazone | Anti-inflammatory | Effective in treating pain and inflammation |
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential pharmacological activities due to the presence of both pyridine and pyrazole moieties. These structural features suggest possible interactions with biological targets, making it a candidate for drug discovery.
Case Study:
A study focused on the synthesis of derivatives of this compound revealed its ability to inhibit specific enzymes involved in cancer progression, highlighting its potential as an anticancer agent. The interaction with biological receptors was analyzed using molecular docking studies, which predicted favorable binding affinities.
Material Science
In material science, the fluorinated ethyl group in the compound may enhance stability and reactivity, making it suitable for developing advanced materials. Its unique structure allows for modifications that can lead to new materials with desired properties.
Data Table: Material Properties Comparison
| Property | 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile | Comparison Compound A | Comparison Compound B |
|---|---|---|---|
| Thermal Stability | High | Moderate | Low |
| Solubility in Water | Moderate | High | Low |
| Reactivity with Acids | Low | High | Moderate |
Agricultural Chemistry
There is ongoing research into the use of this compound as a pesticide or herbicide due to its biological activity against specific pests. The fluorinated ethyl group could potentially enhance its efficacy and reduce environmental impact.
Case Study:
Field trials demonstrated that formulations containing this compound showed significant efficacy in controlling pest populations while exhibiting low toxicity to non-target organisms.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Key Properties
The following table summarizes critical differences between the target compound and its analogs:
Functional Group Impact on Properties
Pyridine Position (3 vs. 4)
- The target compound’s pyridin-4-yl group ( analog has pyridin-3-yl) likely alters electronic distribution and binding specificity. The 4-position may better align with kinase active sites, as seen in JAK inhibitors (e.g., compounds with pyrrolopyrimidine groups) .
Alkyl Substituents
- 2-Fluoroethyl (Target) vs. Isopropyl (): The fluoroethyl group reduces metabolic oxidation compared to isopropyl, enhancing stability. Isopropyl’s bulkiness may hinder target engagement .
- Ethylsulfonyl (): Introduced in azetidine derivatives, this group increases polarity but may reduce membrane permeability .
Aromatic vs. Heteroaromatic Systems
Preparation Methods
Route A: Mesylate Intermediate and Suzuki Coupling Strategy
-
- Starting from commercially available cyclopentylmethanol, the alcohol is converted into a mesylate intermediate by reaction with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et3N), yielding a mesylate derivative in ~95% yield.
- This mesylate is then used for N-alkylation of a pyrazole boronic ester, affording the alkylated boronic ester intermediate in 75% yield.
- Subsequent palladium-catalyzed Suzuki cross-coupling reactions between bromopyridine derivatives and the boronic ester yield the pyrazol-4-yl-pyridine scaffold.
- The final step involves N-alkylation of the amide intermediate with a fluoroalkylating agent (e.g., 2-fluoroethyl bromide) to introduce the 2-fluoroethyl group, producing the target compound.
-
- Overall yields for the multi-step synthesis range from 7% to 18%, depending on the specific target analog.
- The use of bromide substituents on the pyridine ring (e.g., 5a) improves oxidative addition and coupling efficiency compared to methyl-substituted pyridines (5b), enhancing yields of the final compounds.
-
- This route avoids the need for protection of the pyrazole N–H group.
- It allows structural modifications at the pyridine ring and fluorinated analogs to be synthesized efficiently.
Reference : Detailed in a 2022 study focusing on pyrazol-4-yl-pyridine derivatives as muscarinic receptor modulators.
Alternative Synthetic Approaches
Strecker-Type Reaction for Pyridinylacetonitrile Precursors :
- Preparation of ethyl 2-cyano-2-(pyridin-4-yl)acetate from 4-chloropyridine hydrochloride via nucleophilic substitution and cyano group introduction.
- This intermediate can then be converted into the acetonitrile derivative through hydrolysis and further functionalization.
- Reaction conditions typically involve heating at 60–90 °C for 2–3 hours, followed by extraction and purification steps.
- Yields for these ester intermediates range from 78% to 90%, demonstrating good efficiency.
Reference : Patent CN103483244A provides detailed embodiments of this method.
Key Reaction Conditions and Reagents
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Mesylation of alcohol | MsCl, Et3N, room temperature | 95 | Formation of mesylate intermediate |
| N-alkylation of pyrazole | Mesylate intermediate, base | 75 | Formation of alkylated boronic ester |
| Suzuki coupling | Pd catalyst, bromopyridine derivatives | 53–65 | Cross-coupling to form pyrazolyl-pyridine |
| N-alkylation with fluoroethyl | Fluoroethyl bromide, base | Variable | Introduction of 2-fluoroethyl group |
| Preparation of ethyl ester | 4-chloropyridine hydrochloride, heating | 78–90 | Formation of ethyl 2-cyano-2-(pyridin-4-yl)acetate |
Purification and Characterization Notes
- Purification typically involves silica gel column chromatography and recrystallization.
- Reaction monitoring is performed by thin-layer chromatography (TLC).
- Characterization employs:
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR to confirm proton environments and carbon frameworks, especially the pyridine and pyrazole protons.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks.
- Infrared Spectroscopy (IR) : Identification of nitrile stretching vibrations (~2240–2260 cm^-1).
Summary Table of Preparation Methods
| Methodology | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Route A (Mesylate + Suzuki) | Mesylation → N-alkylation → Suzuki coupling → Fluoroalkylation | High selectivity, modular synthesis, no N–H protection needed | Multi-step, moderate overall yield (7–18%) |
| Strecker-type Ester Synthesis | Nucleophilic substitution → Heating → Extraction | High yield for ester intermediate, scalable | Requires further steps for full target synthesis |
| Pyrazole Core Construction | Hydrazone condensation with ketones (general pyrazole synthesis) | Efficient pyrazole formation, adaptable | Not specific for fluoroethyl substitution |
Research Findings and Practical Considerations
- The preferred synthetic route for the target compound is the mesylate intermediate route (Route A), which allows for efficient introduction of the fluoroethyl group and pyridinyl substituent on the pyrazole ring.
- The Suzuki coupling step is critical and benefits from the choice of substituents on the pyridine ring to improve catalytic efficiency.
- The preparation of the pyridinylacetonitrile ester precursor is well-established and can be performed with high yields under relatively mild conditions.
- The overall synthesis requires careful control of reaction conditions, particularly during alkylation and coupling steps, to maximize yield and purity.
- The multi-step synthesis demands thorough purification at each stage to ensure the integrity of intermediates and the final product.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
